4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-chloro-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c10-8-6-13(12-9(8)11)4-3-7-2-1-5-14-7/h6-7H,1-5H2,(H2,11,12) |
InChI Key |
DQOJEBPVPMMTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazole with 2-(oxolan-2-yl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine exhibits antimicrobial properties. The presence of the pyrazole moiety is significant as many derivatives in this class are known for their ability to inhibit microbial growth. Studies have shown that compounds with similar structures can effectively target bacterial enzymes, leading to their potential use in developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions, often facilitated by palladium catalysts. The synthesis typically involves using potassium carbonate as a base, optimizing conditions for scale-up in industrial settings.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and potential applications of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-1H-pyrazol-3-amine | Lacks oxolane group | Simpler structure with different activity potential |
| 4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine | Contains chlorobenzyl group | Increased hydrophobicity may affect bioavailability |
| 4-Chloro-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine | Similar oxolane attachment | Variation in alkyl chain length influences reactivity |
The uniqueness of this compound lies in its combination of the chloro group and the oxolane substituent, enhancing its potential utility in various research fields, particularly drug development.
Mechanism of Action
The mechanism of action of 4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazol-3-amine derivatives are extensively studied for their pharmacological and materials science applications. Below is a detailed comparison of the target compound with key analogs:
Substituent Variations at the N1 Position
4-Chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-amine (CID 7022263)
- Molecular Formula : C₁₀H₉Cl₂N₃
- Molecular Weight : 242.11 g/mol
- Key Features : A 2-chlorobenzyl group at N1 introduces aromaticity and enhances lipophilicity compared to the oxolan-containing target compound. This substitution is associated with improved metabolic stability in medicinal chemistry applications .
4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
- Molecular Formula : C₈H₁₀ClN₅
- Molecular Weight : 211.65 g/mol
4-Chloro-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
Variations at the Pyrazole C4 Position
4-Ethyl-1H-pyrazol-3-amine Hydrochloride
- Molecular Formula : C₅H₁₀ClN₃
- Molecular Weight : 147.61 g/mol
4-(Trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine
Table: Comparative Analysis of Key Analogs
Biological Activity
4-Chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, with a CAS number of 1196147-77-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.68 g/mol. The compound features a pyrazole ring substituted with a chloro group and an oxolane moiety, which may influence its lipophilicity and biological interactions.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Androgen Receptor Modulation : Some studies suggest that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which may be beneficial in treating prostate cancer by inhibiting the proliferation of androgen-dependent cancer cells .
- Anticancer Properties : The compound has been investigated for its potential anticancer properties. It may exert its effects by disrupting critical signaling pathways involved in cell growth and survival, particularly through inhibition of dihydrofolate reductase (DHFR) and other kinases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Prostate Cancer Treatment : In vitro studies demonstrated that this compound significantly inhibited the growth of prostate cancer cell lines by modulating androgen receptor activity. This suggests potential for development as a therapeutic agent in androgen-dependent cancers .
- Broad-Spectrum Antimicrobial Activity : Compounds with similar structures have shown enhanced antimicrobial activity due to their lipophilic characteristics, which facilitate penetration into bacterial membranes. This property may be leveraged for developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features:
- Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and biological activity. Compounds with longer lipophilic chains tend to exhibit greater antibacterial effects .
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups (like chlorine) enhances the reactivity and potency against specific biological targets, such as enzymes involved in cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine?
- Methodology : A multi-step synthesis can be employed, starting with functionalization of the pyrazole core. For example, coupling reactions involving halogenated intermediates (e.g., 4-chloropyrazole derivatives) with tetrahydrofuran-containing substituents are typical. Evidence from similar compounds suggests using cesium carbonate as a base in polar aprotic solvents like DMSO or DMF to facilitate alkylation or nucleophilic substitution reactions . Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) is effective for isolating the target compound .
- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize by-products like unreacted starting materials or over-alkylated species.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ions) to verify the exact mass matches theoretical calculations .
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to assign signals:
- Pyrazole protons typically appear as singlets or doublets in δ 6.5–8.5 ppm.
- The oxolane (tetrahydrofuran) moiety shows characteristic resonances for methylene groups (δ 1.7–2.2 ppm) and oxygenated carbons (δ 70–80 ppm in C) .
HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and identify trace impurities .
Q. What are the standard protocols for crystallizing this compound for X-ray diffraction studies?
- Crystallization : Dissolve the compound in a minimal volume of ethyl acetate or dichloromethane, layer with hexane, and allow slow evaporation at 4°C. For challenging crystallizations, vapor diffusion with methanol/water mixtures may be effective.
- Refinement : Use SHELXL for structure refinement. Input HKL data, assign anisotropic displacement parameters, and validate geometry using CCDC standards. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle calculations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as disordered solvent molecules or twinning?
- Disordered Solvents : Apply SQUEEZE (PLATON) to model electron density from disordered solvent molecules. Validate with residual density maps and adjust occupancy factors iteratively .
- Twinning : For twinned crystals, use TWINLAW in SHELXL to identify twin laws (e.g., rotational or inversion twins). Refine using the HKLF5 format and cross-validate with R-factor convergence (<5% difference between twin domains) .
Q. What strategies can optimize the biological activity of this compound, based on structural analogs?
- Structure-Activity Relationship (SAR) Insights :
- Pyrazole-3-amine derivatives with halogen substituents (e.g., 4-chloro) exhibit enhanced kinase inhibition, as seen in Jak2 inhibitors like AZD1480. Introduce substituents at the oxolane ethyl chain to modulate lipophilicity and bioavailability .
- Functionalize the amine group (e.g., via sulfonylation or acylation) to improve target binding affinity. For example, sulfonyl chloride intermediates can be synthesized via reaction with chlorinating agents .
Q. How should researchers address contradictory spectroscopic data, such as unexpected H NMR splitting patterns?
- Root-Cause Analysis :
Dynamic Effects : Check for tautomerism or rotameric equilibria (e.g., hindered rotation in the oxolane ethyl chain) causing peak splitting. Variable-temperature NMR (VT-NMR) can resolve such ambiguities .
Impurity Profiling : Compare HRMS and C NMR DEPT spectra to detect isomeric by-products. For example, regioisomeric pyrazole formation during synthesis may require optimized protecting group strategies .
Q. What computational methods support the design of derivatives with improved metabolic stability?
- In Silico Tools :
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and identify metabolic hot spots.
- ADMET Prediction : Employ SwissADME to predict logP, solubility, and permeability. Substituents like fluorine or methyl groups on the oxolane ring may reduce clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
